Chemical structure and properties of 3-(Piperidin-2-yl)pyridine-2(1H)-thione
Chemical structure and properties of 3-(Piperidin-2-yl)pyridine-2(1H)-thione
The following technical guide provides an in-depth analysis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a specialized heterocyclic scaffold with significant applications in medicinal chemistry, particularly in the development of metalloenzyme inhibitors and anticancer agents.[1]
[1]
Chemical Identity & Structural Analysis[1][2][3]
3-(Piperidin-2-yl)pyridine-2(1H)-thione is a bicyclic heterocycle combining a pyridine-2-thione core with a piperidine substituent at the C3 position.[1] It represents a sulfur-substituted derivative of the alkaloid anabasine, introducing a "soft" donor atom (sulfur) capable of distinct metal coordination geometry compared to its oxygenated counterparts.[1]
Core Identifiers
| Property | Detail |
| CAS Registry Number | 1270429-80-5 |
| IUPAC Name | 3-(piperidin-2-yl)pyridine-2(1H)-thione |
| Molecular Formula | C₁₀H₁₄N₂S |
| Molecular Weight | 194.30 g/mol |
| SMILES | S=C1NC=CC=C1C2NCCCC2 |
| LogP (Predicted) | ~2.56 |
| H-Bond Donors/Acceptors | 2 / 2 |
Tautomeric Equilibrium
A critical feature of this molecule is the prototropic tautomerism between the thione (2-thiopyridone) and thiol (2-mercaptopyridine) forms.[1] In the solid state and neutral solution, the thione tautomer predominates due to the aromaticity of the thioamide resonance structure.[1] However, in the presence of transition metals, the equilibrium shifts to the thiol form to facilitate coordination via the deprotonated thiolate anion.[1]
Figure 1: Tautomeric equilibrium shifting from the stable thione form to the active thiol form upon metal coordination.[1][2]
Synthesis Protocols
The synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione is typically achieved via the thionation of its oxygenated precursor, 3-(piperidin-2-yl)pyridin-2(1H)-one .[1] The most reliable method employs Lawesson’s Reagent due to its selectivity and mild conditions compared to Phosphorus Pentasulfide (
Precursor Preparation
The precursor, 3-(piperidin-2-yl)pyridin-2(1H)-one, can be generated via the oxidation of anabasine or through the condensation of 3-acetylpyridin-2(1H)-one derivatives.[1]
Thionation Protocol (Lawesson’s Method)
This protocol ensures the selective conversion of the amide carbonyl to a thiocarbonyl group without affecting the secondary amine of the piperidine ring (though protection of the piperidine nitrogen is recommended if side reactions occur).[1]
Reagents:
-
Substrate: 3-(Piperidin-2-yl)pyridin-2(1H)-one (1.0 equiv)[1]
-
Reagent: Lawesson’s Reagent (0.5–0.6 equiv)[1]
-
Solvent: Anhydrous Toluene or Xylene[1]
-
Atmosphere: Nitrogen (
)[1]
Step-by-Step Methodology:
-
Dissolution : Dissolve 1.0 mmol of the pyridinone substrate in 10 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition : Add 0.6 mmol of Lawesson’s Reagent. The slight excess ensures complete conversion.[1]
-
Reflux : Heat the mixture to reflux (
) under a nitrogen atmosphere. Monitor the reaction via TLC (Mobile phase: 5% MeOH in DCM). The spot for the starting material (lower ) should disappear, replaced by the yellow thione product (higher ). -
Work-up : Cool the reaction to room temperature. The thione often precipitates upon cooling.[1] If not, concentrate the solvent under reduced pressure.[1]
-
Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of
. -
Characterization : Confirm the loss of the Carbonyl stretch (
) and the appearance of the Thiocarbonyl stretch ( ) in IR.
Physicochemical & Biological Properties[1][5]
Solubility and Stability[1]
-
Solubility : Moderate in water; highly soluble in DMSO, Methanol, and Ethanol.[1] The thione group increases lipophilicity compared to the oxo-analog.[1]
-
Stability : Sensitive to oxidative desulfurization.[1] Store under inert gas at
. Solutions in DMSO are stable for up to 24 hours but may oxidize to the disulfide dimer upon prolonged exposure to air.[1]
Metal Chelation & Pharmacophore
The molecule acts as a tridentate or bidentate ligand.[1] The N,S-donor set (pyridine nitrogen and thione sulfur) forms stable 5-membered chelate rings with transition metals like
-
Mechanism : The piperidine nitrogen can provide an additional coordination point, potentially forming a tridentate complex that stabilizes high-oxidation states of metals.[1]
-
Redox Activity : Copper complexes of thiopyridones are known to cycle between
and inside cells, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells.[1]
Biological Applications
This scaffold is investigated primarily for:
-
Anticancer Activity : As a bioisostere of thiosemicarbazones (e.g., Triapine), it targets Ribonucleotide Reductase (RNR) by sequestering the iron required for the enzyme's tyrosyl radical.[1]
-
Metallo-
-lactamase Inhibition : The thiol/thione group can bind the Zinc active site of bacterial metallo- -lactamases, potentially restoring antibiotic susceptibility in resistant bacteria.[1]
Experimental Workflow: Metal Binding Assay
To validate the ligand properties of the compound, a UV-Vis titration assay is the standard self-validating method.[1]
Objective : Determine the binding stoichiometry with
-
Stock Solutions :
-
Titration :
-
Analysis :
Figure 2: Workflow for UV-Vis spectrophotometric titration to determine metal binding affinity.
References
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][4] Synthesis, 2003(13), 1929–1958.[1] (Foundational protocol for thionation).
-
Kalinowski, D. S., et al. (2009).[1] Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series and Their 3-Nitrobenzoyl Analogues as Potent Antitumor Agents.[1] Journal of Medicinal Chemistry. (Context for thiopyridone anticancer mechanisms).
-
PubChem . (n.d.).[1] Compound Summary: 3-(Piperidin-2-yl)pyridine-2(1H)-thione.[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. 3-(Pyridin-2-ylmethyl)piperidin-2-one | C11H14N2O | CID 73658565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 5. chemscene.com [chemscene.com]
